3-Amino-5-iodo-2-methylbenzoic acid

Description

Structural Framework and Research Significance within Substituted Benzoic Acids

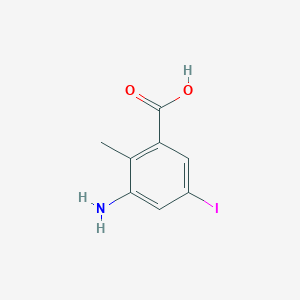

The molecular architecture of 3-Amino-5-iodo-2-methylbenzoic acid consists of a central benzene (B151609) ring functionalized with four different substituent groups: a carboxylic acid (-COOH), a methyl group (-CH₃), an amino group (-NH₂), and an iodine atom (-I). The relative positions of these groups (carboxyl at C1, methyl at C2, amino at C3, and iodo at C5) create a specific substitution pattern that dictates its electronic and steric properties.

Substituted benzoic acids are a cornerstone in chemical research due to the varied effects the substituents have on the acidity of the carboxylic acid and the reactivity of the aromatic ring. The research significance of this compound lies in the interplay of its functional groups:

Electronic Effects : The amino and methyl groups are electron-donating, increasing the electron density of the benzene ring. Conversely, the carboxylic acid and the iodine atom are electron-withdrawing. This combination of opposing electronic influences creates a nuanced charge distribution across the molecule, affecting its reactivity in further chemical transformations.

Steric Hindrance : The presence of a methyl group adjacent to the carboxylic acid (the ortho position) provides significant steric bulk, which can influence the orientation of the carboxyl group and hinder reactions at that site.

Synthetic Potential : Each functional group serves as a reactive handle for further molecular elaboration. The amino group can be diazotized or acylated, the carboxylic acid can be converted to esters or amides, and the iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, a key strategy in modern drug discovery. mdpi.com These characteristics make it a potentially valuable intermediate for constructing more complex molecules. researchgate.netnih.govresearchgate.net Aromatic polyamides, which can be synthesized from aminobenzoic acids, are fundamental components of advanced materials and can form unique secondary structures. acs.org

Historical Overview of Related Iodinated Aminoaromatic Carboxylic Acid Research

The study of iodinated aminoaromatic carboxylic acids is rooted in the broader history of aromatic chemistry and the development of synthetic methodologies in the 19th and 20th centuries. A primary historical route to such compounds has been the Sandmeyer reaction , a versatile method for introducing a variety of functional groups onto an aromatic ring. orgsyn.org This process typically involves the diazotization of an aromatic amine (like an aminobenzoic acid) with nitrous acid, followed by treatment with a solution of potassium iodide to introduce the iodine atom. orgsyn.orgchemicalbook.com

Direct iodination of aromatic rings, especially those bearing deactivating groups like a carboxylic acid, presented significant historical challenges. Early methods often required harsh conditions and strong oxidizing agents to drive the reaction and to re-oxidize the hydrogen iodide (HI) byproduct, which could otherwise reduce the iodinated product. ubc.ca For example, reacting 2-methylbenzoic acid with iodine in the presence of fuming sulfuric acid and sodium nitrite (B80452) was an early reported method for producing an iodinated derivative. googleapis.com However, such methods often suffered from low yields and a lack of regioselectivity, producing mixtures of isomers that were difficult to separate. googleapis.com

The development of milder and more selective iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), represented a significant advancement, although their effectiveness can be limited with electron-poor substrates like benzoic acids. googleapis.comorganic-chemistry.org The ongoing pursuit of efficient and selective iodination reactions continues to be an active area of research. organic-chemistry.orgmanac-inc.co.jp

Current Research Frontiers and Unaddressed Challenges Pertaining to the Compound

Current research involving complex substituted benzoic acids like this compound is largely driven by their application as versatile building blocks in medicinal chemistry and materials science. Aminobenzoic acid derivatives are recognized as important foundational chemicals for pharmaceuticals. researchgate.netmdpi.com They are frequently incorporated into larger molecules to develop novel therapeutic agents with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.govnih.gov

Despite their potential, significant challenges remain, particularly in the synthesis and application of specific, highly substituted isomers like this compound.

Regioselective Synthesis : A primary challenge is the development of synthetic routes that can install multiple different substituents onto a benzene ring with precise control over their positions (regiocontrol). Synthesizing a specific isomer like this compound while avoiding the formation of other isomers is a non-trivial synthetic problem that often requires multi-step, complex procedures.

Green Chemistry : Many traditional methods for synthesizing such compounds rely on harsh reagents and produce significant chemical waste. mdpi.com A major frontier is the development of "green" and sustainable production methods, potentially using biosynthetic pathways or more efficient catalytic systems to reduce environmental impact. mdpi.com

Purification : The separation of a desired polysubstituted benzoic acid from a mixture of closely related isomers and unreacted starting materials can be exceptionally difficult, often requiring laborious purification techniques like fractional crystallization or chromatography. nist.gov Efficient purification remains a significant hurdle in the industrial-scale production of such fine chemicals. googleapis.com

Future research will likely focus on creating novel catalytic methods to streamline the synthesis of such complex aromatic building blocks and on exploring their incorporation into new functional materials and pharmacologically active compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

3-amino-5-iodo-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8INO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

MLNMMTXYLLRMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)I)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 5 Iodo 2 Methylbenzoic Acid

Classical Synthetic Approaches and Their Limitations

Traditional methods for synthesizing complex aromatic compounds often rely on multi-step sequences that, while effective, have notable drawbacks.

Multi-step Protocols Involving Diazotization and Iodination

A common classical route to introduce an iodine atom onto an aromatic ring is the Sandmeyer reaction. researchgate.net This process involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt. For the synthesis of a related compound, 2-iodo-5-methylbenzoic acid, the process starts with 2-amino-5-methylbenzoic acid. chemicalbook.com The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0 °C). chemicalbook.com The subsequent addition of potassium iodide to the diazonium salt solution leads to the substitution of the diazonium group with iodine, a process that may require heating to drive the reaction to completion. chemicalbook.com

A potential synthetic pathway to 3-Amino-5-iodo-2-methylbenzoic acid could start from 2-amino-3-methylbenzoic acid. A multi-step sequence would likely involve:

Nitration: Introduction of a nitro group at the C5 position.

Diazotization: Conversion of the C2-amino group into a diazonium salt.

Iodination: Substitution of the diazonium group with iodine via a Sandmeyer-type reaction.

Reduction: Conversion of the C3-nitro group to an amino group to yield the final product. researchgate.net

Table 1: Example of a Classical Diazotization-Iodination Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Amino-5-methylbenzoic acid | 1. Sodium nitrite, HCl 2. Potassium iodide | 1. Water/acetone, 0 °C, 2h 2. 0 °C to 90 °C | 2-Iodo-5-methylbenzoic acid | 85% | chemicalbook.com |

Challenges in Regioselective Functionalization of the Aromatic Core

A significant hurdle in the synthesis of polysubstituted aromatics is achieving the desired regioselectivity. The directing effects of the substituents already present on the benzene (B151609) ring can lead to the formation of undesired isomers, which are often difficult to separate from the target compound. google.com

Contemporary and Innovative Synthetic Strategies

To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly approaches.

Transition-Metal Catalyzed Approaches for Directed Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the formation of carbon-halogen bonds. While the classical Sandmeyer reaction can be performed with or without a copper catalyst, other transition metals are being explored to improve the synthesis of aryl halides. researchgate.net Cobalt-catalyzed reactions, for example, have been used in the synthesis of 2,5-substituted 1,3,4-oxadiazoles, demonstrating the potential of such metals in complex organic transformations. acs.orgacs.org

The development of transition-metal catalyzed methods for the direct and regioselective iodination of substituted benzoic acids could provide a more direct route to this compound, potentially avoiding the need for a diazotization step altogether. These catalyzed reactions often proceed under milder conditions and with higher selectivity than their classical counterparts.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact. This includes the use of less hazardous reagents, the reduction of waste, and the development of catalytic processes. In the context of synthesizing iodo-aromatic compounds, this can involve replacing hazardous reagents used in classical methods with safer alternatives. sioc-journal.cn

An example of a greener approach is the use of recyclable microporous compounds, such as zeolites, as catalysts for the iodination of 2-methylbenzoic acid. google.comgoogle.com This method, which uses an oxidizing agent in the presence of the catalyst, allows for the production of high-purity 5-iodo-2-methylbenzoic acid with the added benefit that the catalyst can be recovered and reused. google.comgoogle.com Applying similar principles to the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process. sioc-journal.cn

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is critical for maximizing product yield and purity while minimizing byproducts and reaction time. A case study on the synthesis of the intermediate 5-iodo-2-methylbenzoic acid using a zeolite catalyst illustrates this principle effectively. chemicalbook.com

In a scaled-up reaction, 2-methylbenzoic acid was reacted with iodine, an aqueous iodic acid solution, and acetic anhydride (B1165640) in a reactor containing acetic acid as the solvent and H-β-form zeolite as the catalyst. chemicalbook.com The reaction mixture was heated to its reflux temperature of 122°C and maintained for four hours. chemicalbook.com Following the reaction, the solid zeolite catalyst was removed by filtration. The product was then precipitated from the filtrate by adding an aqueous sodium thiosulfate (B1220275) solution and water, followed by cooling the mixture to 30°C. chemicalbook.com The resulting crystals were collected by filtration and dried. chemicalbook.com

This optimized process resulted in a high conversion of the starting material and excellent yield and purity of the desired product, as detailed in the table below. chemicalbook.com The formation of the undesired isomer, 3-iodo-2-methylbenzoic acid, was kept to a minimum. chemicalbook.com

Table 2: Optimized Reaction Results for 5-Iodo-2-methylbenzoic Acid Synthesis

| Parameter | Value | Reference |

|---|---|---|

| 2-methylbenzoic acid conversion | 97.0% | chemicalbook.com |

| 5-iodo-2-methylbenzoic acid yield | 94.3% | chemicalbook.com |

| 5-iodo-2-methylbenzoic acid selectivity | 97.2% | chemicalbook.com |

| 3-iodo-2-methylbenzoic acid yield (byproduct) | 0.7% | chemicalbook.com |

| Purity of crystallized product | 99.7% | chemicalbook.com |

Synthesis of Key Precursors and Intermediates for the Compound's Formation

The synthesis of this compound can be approached through multi-step pathways involving the formation of key precursors and intermediates. Two plausible synthetic routes are outlined below, built upon established chemical transformations.

Route A: Iodination of an Amino Precursor

Synthesis of 3-Amino-2-methylbenzoic acid: This intermediate can be prepared from 2-methylbenzoic acid. The first step is nitration to introduce a nitro group, yielding 2-methyl-3-nitrobenzoic acid. Subsequently, the nitro group is reduced to an amino group. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in a solvent such as ethanol (B145695) or methanol. google.com

Iodination to Final Product: The resulting 3-amino-2-methylbenzoic acid can then be iodinated to yield the target compound. The use of N-iodosuccinimide (NIS) is an effective method for the regioselective iodination of activated aromatic rings. sioc-journal.cn In this case, the strong activating, para-directing effect of the amino group at position 3 would direct the incoming iodine atom to the 5-position, resulting in the formation of this compound.

Route B: Amination of an Iodo Precursor

Synthesis of 5-Iodo-2-methylbenzoic acid: This precursor is synthesized via the direct iodination of 2-methylbenzoic acid. The reaction is carried out using iodine and an oxidizing agent, such as iodic acid or periodic acid, in the presence of a zeolite catalyst. google.comchemicalbook.comgoogle.com

Nitration of the Iodinated Intermediate: The next step involves the nitration of 5-iodo-2-methylbenzoic acid. This would introduce a nitro group at the 3-position to form 5-iodo-2-methyl-3-nitrobenzoic acid.

Reduction to Final Product: The final step is the reduction of the nitro group to an amino group, which converts 5-iodo-2-methyl-3-nitrobenzoic acid into the desired this compound.

Elucidation of Reaction Chemistry and Transformational Pathways of 3 Amino 5 Iodo 2 Methylbenzoic Acid

Reactivity of the Aromatic System

The reactivity of the benzene (B151609) ring in 3-Amino-5-iodo-2-methylbenzoic acid is dictated by the electronic and steric effects of its substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, thus activating the ring towards electrophilic attack. Conversely, the carboxylic acid (-COOH) and iodo (-I) groups are electron-withdrawing, deactivating the ring. vedantu.com

Electrophilic aromatic substitution on this molecule is guided by the directing effects of its substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). The methyl group is also an ortho, para-director. The carboxylic acid group is a meta-director, and the iodine atom, while deactivating, also directs ortho and para. vedantu.comquora.com

The position of electrophilic attack is a result of the combined influence of these groups. The amino group, being the most potent activating group, largely controls the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho and para to the amino group, respectively. The C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is situated between two substituents.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta |

| -CH₃ | C2 | Activating | Ortho, Para |

| -NH₂ | C3 | Strongly Activating | Ortho, Para |

| -I | C5 | Deactivating | Ortho, Para |

The direct replacement of the iodine atom via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable for this compound. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, no such strongly activating groups are present in the required positions.

However, the iodine substituent is an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions. This opens up a vast array of synthetic possibilities, making the C-I bond a key site for molecular elaboration. Palladium-catalyzed reactions are particularly prominent for aryl iodides. acs.orgnih.gov These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. Examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines or alkyl-aryl amines. organic-chemistry.org

Ullmann Condensation: A copper-catalyzed reaction, often used for forming C-O, C-N, and C-S bonds.

These reactions provide powerful tools for incorporating a wide variety of functional groups, significantly enhancing the synthetic utility of the parent molecule.

Transformations Involving the Amino Group

The primary aromatic amino group is a key functional handle, enabling a variety of chemical transformations.

The primary amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures. numberanalytics.comlibretexts.org This diazotization reaction produces a highly versatile intermediate. libretexts.org

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.org This provides a powerful method for introducing a variety of substituents in place of the original amino group. wikipedia.orgnih.gov

Table 2: Products from Diazotization of this compound This table is interactive. Use the search bar to filter results.

| Reagent(s) | Resulting Substituent | Product Name | Reaction Name |

|---|---|---|---|

| CuCl | -Cl | 3-Chloro-5-iodo-2-methylbenzoic acid | Sandmeyer |

| CuBr | -Br | 3-Bromo-5-iodo-2-methylbenzoic acid | Sandmeyer |

| CuCN | -CN | 3-Cyano-5-iodo-2-methylbenzoic acid | Sandmeyer |

| KI | -I | 3,5-Diiodo-2-methylbenzoic acid | |

| H₂O, heat | -OH | 3-Hydroxy-5-iodo-2-methylbenzoic acid | |

| H₃PO₂ | -H | 5-Iodo-2-methylbenzoic acid | Deamination |

The nucleophilic amino group readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base or suitable solvent will yield the corresponding acetamide, 3-Acetamido-5-iodo-2-methylbenzoic acid. This transformation is often used to protect the amino group or to modify the electronic properties of the molecule. The resulting amide is less activating towards electrophilic aromatic substitution than the parent amine.

Other derivatizations, such as N-alkylation, are also possible, though they can sometimes be more challenging to control to achieve selective mono-alkylation over di-alkylation.

The oxidation of the amino group in aromatic amines can lead to a variety of products, such as nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. However, these reactions can be difficult to control and may lead to polymerization or degradation of the starting material.

A more common and controlled synthetic route involves the reduction of a corresponding nitro compound. Therefore, this compound is often synthesized via the reduction of 3-nitro-5-iodo-2-methylbenzoic acid. This reduction is a fundamental transformation in organic synthesis and can be achieved with high efficiency using several methods: wikipedia.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. scispace.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, often offering chemoselectivity in the presence of other reducible functional groups. scispace.com For instance, hydroiodic acid (HI) has also been reported as an effective reagent for the reduction of nitro groups to amines. mdpi.com

Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that allows for a variety of chemical transformations of this compound. These reactions are fundamental in modifying the properties of the molecule and in synthesizing more complex derivatives.

The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.edulibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. tcu.edumasterorganicchemistry.com

The Fischer esterification is a reversible reaction. masterorganicchemistry.comscienceready.com.auquora.com The reverse reaction, known as ester hydrolysis, can be catalyzed by acid and is favored by the presence of excess water. libretexts.orgquora.com The mechanism for both the forward and reverse reactions proceeds through a tetrahedral intermediate. libretexts.org Isotope-labeling experiments have confirmed that in esterification, the C–OH bond of the carboxylic acid is cleaved, and in hydrolysis, the acyl-oxygen bond of the ester is broken. libretexts.org

The methyl ester of this compound, Methyl 3-amino-5-iodo-2-methylbenzoate, is a known derivative, indicating the successful application of esterification to this substrate. bldpharm.com

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) | Provides the necessary components for the ester. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgscienceready.com.au |

| Temperature | Reflux | Increases the reaction rate by providing the necessary activation energy. scienceready.com.auquora.com |

| Driving Equilibrium | Excess alcohol or removal of water | Shifts the equilibrium towards the products according to Le Chatelier's principle. tcu.edumasterorganicchemistry.com |

The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

These condensation reactions are fundamental in peptide synthesis and are broadly applicable to the formation of a wide range of amides. The synthesis of 3-substituted 2-amino-5-halobenzamides has been documented, highlighting the utility of this class of compounds as synthetic intermediates. google.com

The reaction of this compound with an amine in the presence of a coupling agent proceeds via an activated intermediate, such as an O-acylisourea, which is then readily displaced by the amine to form the thermodynamically stable amide bond.

The reduction of the carboxylic acid group in this compound to a primary alcohol (3-amino-5-iodo-2-methylphenyl)methanol, presents a synthetic challenge due to the presence of other reducible functional groups. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also affect the iodo-substituent.

Therefore, milder and more chemoselective reducing agents are generally preferred. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a common reagent for the selective reduction of carboxylic acids in the presence of other functional groups like esters and halides. The reaction proceeds via a triacyloxyborane intermediate, which is then hydrolyzed to yield the corresponding alcohol.

Alternative methods could involve a two-step process, where the carboxylic acid is first converted to an ester, which is then reduced to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) in some cases, or more reliably with diisobutylaluminium hydride (DIBAL-H) or lithium borohydride (LiBH₄).

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The iodine substituent on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl) in the oxidative addition step, which is often the rate-determining step in these catalytic cycles. libretexts.org This high reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and its use of generally non-toxic organoboron reagents. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. wikipedia.orgyoutube.com The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, with the key step being the transfer of the alkynyl group from copper to the palladium center. Copper-free Sonogashira protocols have also been developed. nih.gov Given the high reactivity of aryl iodides, this compound is an ideal candidate for Sonogashira coupling to introduce alkynyl moieties. wikipedia.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. libretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Forms C(sp²)-C(sp) bonds; direct alkynylation of aryl halides. wikipedia.orgyoutube.com |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | Forms a new C-C bond at an sp² carbon of the alkene. |

| Stille | Organostannane (e.g., Ar-SnBu₃) | Pd(0) catalyst | Versatile but toxicity of tin reagents is a drawback. |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd(0) catalyst, Ligand, Base | Forms C-N, C-O, or C-S bonds. |

While palladium is the most common metal used for cross-coupling reactions of aryl halides, other transition metals can also mediate important transformations.

Copper-Mediated Reactions: Copper catalysts can be used for a variety of coupling reactions, including Ullmann-type reactions to form biaryl compounds or aryl ethers. Copper is also a key co-catalyst in the traditional Sonogashira reaction. youtube.comnih.gov

Nickel-Mediated Reactions: Nickel catalysts can often be a more cost-effective alternative to palladium for certain cross-coupling reactions. They can promote Suzuki-Miyaura and other similar couplings, sometimes with different reactivity and selectivity profiles compared to palladium.

Cobalt-Mediated Reactions: Recent research has explored the use of cobalt salts in catalyzing multicomponent reactions. For instance, a cobalt(II)-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles from carboxylic acids, diazo compounds, and N-isocyaniminotriphenylphosphorane has been developed. acs.orgacs.org This suggests potential for cobalt-mediated transformations involving the carboxylic acid group of this compound. acs.org

Mechanistic Investigations of Novel Reactions

The exploration of novel reactions involving this compound is a frontier in synthetic chemistry, with significant potential for the construction of complex heterocyclic scaffolds. Mechanistic investigations, combining experimental evidence with computational studies, are crucial for understanding and optimizing these transformations. This section delves into the mechanistic details of potential novel reactions, drawing parallels from established methodologies and theoretical studies.

A significant area of interest is the participation of this compound in multicomponent reactions for the synthesis of heterocycles. One such novel transformation is the cobalt-catalyzed three-component synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org While this reaction has been demonstrated with a broad range of carboxylic acids, its application to this compound represents a novel pathway to highly functionalized oxadiazole derivatives.

The proposed mechanism for this tandem reaction involves several key steps, initiated by a cobalt-catalyzed carbene transfer. acs.orgacs.org The catalytic cycle is believed to commence with the coordination of an isocyanide to the cobalt(II) catalyst, followed by reaction with a diazo compound to generate a cobalt-carbene intermediate. This intermediate then undergoes insertion of the isocyanide to form a cobalt-coordinated ketenimine. The carboxylic acid, in this case, this compound, then adds to the in situ-formed ketenimine. The final step is an intramolecular aza-Wittig reaction, which proceeds through a phosphazene intermediate, ultimately yielding the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) and triphenylphosphine (B44618) oxide. acs.orgacs.org

Table 1: Proposed Mechanistic Steps in the Cobalt-Catalyzed Synthesis of a 1,3,4-Oxadiazole Derivative from this compound

| Step | Description | Key Intermediates |

| 1 | Cobalt-Carbene Formation | Cobalt(II)-isocyanide complex, Cobalt-carbene species |

| 2 | Ketenimine Formation | Cobalt-coordinated ketenimine |

| 3 | Carboxylate Addition | Intermediate adduct of ketenimine and this compound |

| 4 | Intramolecular Aza-Wittig | Phosphazene intermediate |

| 5 | Cyclization and Product Release | 2-(substituted)-5-(3-amino-5-iodo-2-methylphenyl)-1,3,4-oxadiazole |

The efficiency of this reaction is influenced by catalyst loading, with studies showing that an increase in the cobalt catalyst concentration can significantly improve product yields for less reactive substrates. acs.orgacs.org

Furthermore, the iodo-substituent on the this compound backbone opens avenues for subsequent palladium-catalyzed cross-coupling reactions. The mechanism of these reactions, particularly the transmetalation step, has been the subject of detailed computational studies, often employing Density Functional Theory (DFT). acs.org DFT calculations can provide valuable insights into the transition state geometries and activation energies of the elementary steps in the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.

For instance, in a potential Suzuki-Miyaura coupling of a this compound derivative, the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center, is often rate-determining. DFT studies on similar systems have analyzed the energetics of different pathways for this step, considering factors such as the nature of the ligands on the palladium catalyst and the solvent. acs.org

Table 2: Key Mechanistic Steps in a Putative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a this compound Derivative

| Step | Description | Key Intermediates |

| 1 | Oxidative Addition | Pd(II)-aryl complex |

| 2 | Transmetalation | Pd(II)-diaryl complex |

| 3 | Reductive Elimination | Coupled product and regenerated Pd(0) catalyst |

Computational studies, such as DFT, are also instrumental in elucidating the mechanisms of intramolecular cyclization reactions. For other amino-containing aromatic compounds, DFT has been used to map the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov These studies often reveal the role of explicit solvent molecules or other reactants in facilitating proton transfer and lowering the activation barriers of key steps. nih.gov A similar approach could be applied to investigate novel intramolecular cyclization pathways for derivatives of this compound, potentially leading to the synthesis of novel fused heterocyclic systems.

Strategic Derivatization and Analogue Synthesis Utilizing the 3 Amino 5 Iodo 2 Methylbenzoic Acid Scaffold

Design and Synthesis of Halogenated Analogues (e.g., Chloro, Bromo derivatives)

A novel synthetic route has also been developed for 3-amino-5-halo-2-iodobenzoates, which are valuable starting materials for pharmaceuticals. korea.ac.krresearchgate.net This method begins with commercially available 2-aminobenzoates that have a halogen at the C5 position. korea.ac.krresearchgate.net The synthesis proceeds by introducing a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide via a Sandmeyer reaction. korea.ac.krresearchgate.net The final step involves the reduction of the C3-nitro group to an amino group, yielding the desired 3-amino-5-halo-2-iodobenzoates in good yields on a significant scale. korea.ac.krresearchgate.net

Table 1: Synthesis of Halogenated Analogues

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine (B109427) 3. NCS, NBS, or NIS | 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot synthesis, high yield (87-94%) sioc-journal.cn |

Exploration of Derivatives via Amine Functionalization

The amino group of 3-amino-5-iodo-2-methylbenzoic acid is a key site for derivatization, allowing for the introduction of a wide range of functional groups. This functionalization can significantly alter the molecule's properties and biological activity. For instance, the amino group can undergo oxidation to form nitro or nitroso derivatives. Conversely, it can be involved in reactions that lead to the formation of more complex structures.

One important application of amine functionalization is in the synthesis of quinazolinones. The amino group of anthranilic acid derivatives, such as this compound, can be acylated and then cyclized to form the quinazolinone ring system. nih.govmdpi.com This is a common strategy in medicinal chemistry, as quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis often involves the reaction of the amino group with an acyl chloride, followed by ring closure. nih.gov

Carboxylic Acid Modified Analogues (e.g., Esters, Amides, Alcohols)

The carboxylic acid group of this compound provides another handle for extensive derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups, including esters, amides, and alcohols. These modifications can influence the molecule's solubility, polarity, and ability to interact with biological targets.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl 3-amino-5-iodo-2-methylbenzoate can be synthesized from the corresponding carboxylic acid. bldpharm.com Amide formation is also a common modification, which can be accomplished by reacting the carboxylic acid with an amine. This has been demonstrated in the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, where an amide bond is formed. sioc-journal.cn

Furthermore, the carboxylic acid can be reduced to an alcohol. This transformation adds another layer of diversity to the accessible analogues. These modifications are crucial in the development of new compounds with tailored properties. For example, quinazolinone amino acid esters and hydrazides have been synthesized and evaluated for their biological activity. nih.gov

Regioisomeric Studies and Synthesis of Positional Isomers

The synthesis and study of regioisomers are crucial for understanding structure-activity relationships. For iodo-methylbenzoic acids, the position of the iodine and methyl groups on the benzoic acid ring can significantly impact the compound's properties. For instance, in the production of 5-iodo-2-methylbenzoic acid, 3-iodo-2-methylbenzoic acid is often formed as a by-product, and its separation can be challenging. google.com

Similarly, when synthesizing 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid, the formation of the 3-iodo isomer is a possibility that needs to be controlled to ensure the purity of the desired product. google.com The development of synthetic methods that provide high regioselectivity is therefore a key area of research. A process for producing 5-iodo-2-methylbenzoic acid with high purity involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride (B1165640), followed by a specific purification step. google.com

A novel synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed to control the position of the substituents. korea.ac.krresearchgate.net This method starts with a 2-aminobenzoate (B8764639) that already has a halogen at the C5 position, ensuring the final product has the desired regiochemistry. korea.ac.krresearchgate.net

Table 2: Regioisomers of Iodo-methylbenzoic acid

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| 5-Iodo-2-methylbenzoic acid | 5-Iodo-2-methylbenzoic acid | 54811-38-0 seemafinechem.com |

| 3-Iodo-2-methylbenzoic acid | 3-Iodo-2-methylbenzoic acid | 133232-56-1 nih.gov |

| 2-Amino-5-iodobenzoic acid | 2-Amino-5-iodobenzoic acid | 5326-47-6 google.com |

| 2-Amino-3-iodobenzoic acid | 2-Amino-3-iodobenzoic acid | - |

| 3-Amino-5-iodobenzoic acid | 3-Amino-5-iodobenzoic acid | 102153-73-1 nih.gov |

Incorporation into Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of N-heterocycles that can be synthesized from anthranilic acid derivatives. mdpi.com The general synthetic strategy involves the acylation of the amino group of an anthranilic acid, followed by cyclization to form the quinazolinone ring. nih.gov For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from the corresponding benzoxazinones using a microwave-assisted green process. mdpi.com The starting benzoxazinones are prepared from substituted anthranilic acids. mdpi.com The amino group at the 3-position of the quinazolinone can be further derivatized to create a library of compounds. mdpi.com

Another approach involves the reaction of 2-aminobenzamides with alcohols, which can serve as a C1 source to form the quinazolinone ring. researchgate.net Copper-catalyzed methods have been developed for this transformation, offering an environmentally friendly route to these important heterocycles. researchgate.net

Formation of Other Fused Ring Systems

Beyond quinazolinones, the reactive functional groups on the this compound scaffold can be utilized to construct other fused heterocyclic systems. For example, the amino and carboxylic acid groups can participate in cyclization reactions to form various bicyclic and polycyclic structures. The presence of the iodine atom also opens up possibilities for palladium-catalyzed cross-coupling reactions, which can be used to introduce a wide variety of substituents or to form new rings.

One example of the formation of other heterocyclic systems is the synthesis of 1,3,4-oxadiazoles. While not directly from this compound, the general principle of using carboxylic acids to form heterocyclic rings is relevant. A cobalt-catalyzed three-component reaction of diazo compounds, N-isocyaniminotriphenylphosphorane, and carboxylic acids has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org This demonstrates how carboxylic acid functionalities can be key in the construction of diverse heterocyclic scaffolds.

Multi-functionalized Derivatives for Specific Research Applications

The strategic placement of amino, iodo, and methyl groups on the benzoic acid core makes this compound a versatile scaffold for the synthesis of complex, multi-functionalized derivatives. These derivatives are designed with specific three-dimensional arrangements of functional groups to interact with biological targets, serving as molecular probes or potential therapeutic agents in various research applications. The synthetic utility of this scaffold allows for systematic modifications to explore structure-activity relationships (SAR) and to optimize compounds for desired biological effects.

One notable area of application is in the development of inhibitors for specific biological targets, such as enzymes or receptors implicated in disease pathways. The core structure of this compound provides a foundation upon which additional pharmacophoric elements can be built. For instance, the amino group can be acylated or transformed into a heterocyclic system, the carboxylic acid can be converted to an amide or ester to interact with different binding pockets, and the iodine atom can participate in halogen bonding or serve as a handle for further cross-coupling reactions to introduce larger and more complex substituents.

A key example of such derivatization is the synthesis of potent and selective inhibitors of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Research in this area has led to the development of highly elaborate molecules built upon the this compound framework. In these derivatives, the foundational scaffold is elaborated through a series of synthetic steps to create a molecule with multiple functional domains, each tailored to interact with a specific subsite of the target enzyme.

For example, a complex derivative has been synthesized where the 3-amino group of the initial scaffold is acylated, and the 5-iodo position is utilized to introduce a larger, functionalized moiety via a Suzuki coupling reaction. This results in a molecule with distinct regions: a central core derived from the initial benzoic acid, a group designed to occupy the S1 pocket of the enzyme, and another group targeting the S4 pocket. This multi-pronged approach to molecular design aims to achieve high affinity and selectivity for the target enzyme.

The table below details a representative multi-functionalized derivative based on the this compound scaffold, highlighting the specific modifications and the intended research application.

| Derivative Name | Modification from Core Scaffold | Research Application |

| 3-amino-5-(1-(2-((4-(amino(imino)methyl)benzyl)amino)-2-oxoethyl)-5-(isopropylamino)-6-oxo-1,6-dihydropyridin-2-yl)benzoic acid | The iodine at position 5 is replaced by a complex dihydropyridinone ring system which is further functionalized. The amino group at position 3 remains for potential interactions. The core benzoic acid structure is maintained. | Investigation as a potential inhibitor of coagulation Factor Xa (FXa) for anticoagulant research. |

This example underscores the utility of this compound as a starting point for creating sophisticated molecules. The ability to systematically and selectively modify the different functional groups of the scaffold is crucial for the rational design of compounds for specific and advanced research purposes.

Computational and Theoretical Investigations of 3 Amino 5 Iodo 2 Methylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of molecules. These methods allow for the prediction of molecular geometries, orbital energies, and various reactivity descriptors from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For substituted benzoic acids, DFT methods like B3LYP are commonly employed.

In a comprehensive study of 2-amino-3,5-diiodobenzoic acid, a close structural analog of 3-Amino-5-iodo-2-methylbenzoic acid, DFT calculations were performed to optimize the molecular geometry and analyze its electronic properties. nih.gov The presence of multiple substituents on the benzene (B151609) ring leads to significant distortions from a perfect hexagonal geometry. The bond lengths and angles are influenced by the electronic nature and steric bulk of the amino, iodo, and carboxyl groups. For instance, the C-I bond length is a key parameter, and the C-N bond length can provide insights into the degree of delocalization of the amino group's lone pair into the aromatic ring.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 2-amino-3,5-diiodobenzoic acid, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. nih.gov These calculations revealed that the presence of the two iodine atoms significantly influences the frontier orbitals. Generally, halogen substitution, particularly with heavier halogens like iodine, tends to lower the LUMO energy, thereby increasing the electrophilicity of the molecule. mdpi.com The amino group, being electron-donating, raises the HOMO energy. The combined effect of these substituents on this compound would result in a specific HOMO-LUMO gap that dictates its reactivity profile.

Table 1: Calculated Electronic Properties of 2-amino-3,5-diiodobenzoic acid

| Property | Value |

|---|---|

| HOMO Energy | -6.21 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.06 eV |

Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid. nih.gov

Aromaticity Analysis

Aromaticity is a fundamental concept in chemistry, and various computational methods can be used to quantify it. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of molecules, including their flexibility and the interactions between different parts of the molecule.

Torsional Potential Energy Surface Studies

The presence of the methyl and carboxyl groups in this compound introduces rotational flexibility. The rotation around the C-C bond connecting the carboxyl group to the benzene ring and the rotation of the methyl group are important conformational degrees of freedom. A torsional potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of these dihedral angles.

These studies can identify the most stable conformers (energy minima on the PES) and the energy barriers for rotation between them. For instance, the orientation of the carboxylic acid group relative to the adjacent methyl group will be a key determinant of the lowest energy conformation due to potential steric hindrance. While specific PES studies for this molecule are not published, research on other substituted benzoic acids indicates that the planarity of the carboxyl group with the benzene ring is often favored to maximize conjugation, but steric clashes can force it out of the plane. researchgate.net

Intramolecular Interactions and Hydrogen Bonding

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in determining the conformation and properties of a molecule. In this compound, there is the potential for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group.

The formation and strength of such a hydrogen bond depend on the geometry of the molecule. The presence of the methyl group at the 2-position might influence the orientation of the carboxylic acid and amino groups, thereby affecting the feasibility of an intramolecular hydrogen bond. Computational studies on other aminobenzoic acid derivatives have shown that intramolecular hydrogen bonding can significantly impact their reactivity. nih.govnih.gov For example, an intramolecular hydrogen bond can affect the acidity of the carboxylic acid and the nucleophilicity of the amino group. The existence and strength of such an interaction in this compound would need to be confirmed through specific computational analysis.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on DFT, are instrumental in predicting and interpreting the spectroscopic characteristics of complex organic molecules. For derivatives of aminobenzoic acid, theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for structural elucidation.

Detailed theoretical studies have been performed on analogues like 2-amino-3-methylbenzoic acid using the DFT/B3LYP/6-311G+(2d,p) level of theory to calculate ground-state molecular geometries and to analyze vibrational spectra. dergipark.org.trdergipark.org.tr Such calculations allow for the assignment of IR absorption bands by decomposing the potential energy distribution for each vibrational mode. dergipark.org.trdergipark.org.tr For instance, in 2-amino-3-methylbenzoic acid, intense peaks at 1166 cm⁻¹ and 1079 cm⁻¹ have been theoretically assigned to the in-plane and out-of-plane vibrations of the hydroxyl group, respectively. dergipark.org.tr

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often incorporating a solvent model (e.g., SCRF) to simulate solution-phase conditions. dergipark.org.trdergipark.org.tr For the related compound 2-amino-5-iodo-3-methylbenzoic acid, ¹H NMR spectra in DMSO-d6 are predicted to show signals for the methyl protons around δ 2.35 ppm and for the aromatic protons around δ 6.85 and δ 7.45 ppm. The characteristic IR absorption bands for this molecule include the N-H stretch around 3300 cm⁻¹ and the broad O-H stretch of the carboxylic acid from 2500–3000 cm⁻¹.

These computational approaches not only validate experimental data but also help to understand the electronic and structural factors that give rise to the observed spectroscopic properties.

| Compound | Spectroscopy Type | Key Feature | Observed/Predicted Value (cm⁻¹ or ppm) | Source |

|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | IR | Hydroxyl in-plane vibration | 1166 cm⁻¹ | dergipark.org.tr |

| 2-Amino-3-methylbenzoic acid | IR | Hydroxyl out-of-plane vibration | 1079 cm⁻¹ | dergipark.org.tr |

| 2-Amino-5-iodo-3-methylbenzoic acid | ¹H NMR (in DMSO-d6) | -CH₃ protons | δ 2.35 ppm | |

| 2-Amino-5-iodo-3-methylbenzoic acid | ¹H NMR (in DMSO-d6) | Ar-H protons | δ 6.85, 7.45 ppm | |

| 2-Amino-5-iodo-3-methylbenzoic acid | IR | N-H stretch | ~3300 cm⁻¹ | |

| 2-Amino-5-iodo-3-methylbenzoic acid | IR | Carboxylic acid O-H stretch | 2500–3000 cm⁻¹ (broad) |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key methodology for investigating the mechanisms of chemical reactions, including those for the synthesis and transformation of substituted benzoic acids. By mapping the potential energy surface of a reaction, chemists can identify intermediates, determine the structures of transition states, and calculate activation energies, which provides deep insights into reaction kinetics and feasibility.

For example, DFT methods like MPWB1K have been used to study the reaction mechanisms of benzoic acid with atmospheric radicals such as OH, NO₃, and SO₄⁻. nih.gov These studies calculate the potential barriers for different reaction pathways, such as addition to the aromatic ring or hydrogen abstraction, revealing which pathways are kinetically favored. nih.gov For the reaction of benzoic acid with OH radicals, addition pathways were found to have lower potential barriers (1.59 to 2.15 kcal/mol) compared to hydrogen abstraction from the ring C-H bonds (12.05 to 13.64 kcal/mol for NO₃ radicals). nih.gov

The synthesis of iodo-substituted benzoic acids often involves electrophilic substitution. The synthesis of 2-iodo-5-methylbenzoic acid, for instance, can be achieved via the diazotization of 2-amino-5-methylbenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com Theoretical modeling of such multi-step syntheses can elucidate the electronic effects of the amino, methyl, and carboxyl groups on the stability of intermediates and the energy of transition states, thereby helping to optimize reaction conditions. Computational analysis of the gas-phase acidity of substituted benzoic acids further demonstrates how substituents influence reactivity, a key factor in predicting reaction outcomes. mdpi.com

Supramolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions, including hydrogen bonds and, significantly, halogen bonds. Computational studies are essential for analyzing and understanding these interactions, which govern the formation of specific supramolecular architectures.

Crystal engineering studies on iodo-substituted benzoic acids have shown that they can act as building blocks for complex assemblies. nih.gov The carboxylic acid group readily forms robust hydrogen-bonded dimers (R²₂(8) motif) or engages in hydrogen bonds with other suitable functional groups like amines or pyridines. nih.govresearchgate.net The amino group on the benzene ring is also a potent hydrogen bond donor.

A defining feature for iodo-substituted compounds is the halogen bond, an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophile, such as a nitrogen or oxygen atom. In co-crystals of iodo-benzoic acids with pyridine-containing molecules, strong I⋯N halogen bonds play a crucial role in organizing hydrogen-bonded primary motifs into extended 1-D and 2-D architectures. nih.gov The strength and geometry of these interactions can be tuned, for instance, by fluorinating the aryl ring of the iodo-benzoic acid, which enhances the Lewis acidity of the iodine atom and leads to shorter, stronger halogen bonds. nih.gov

Computational methods, such as Car–Parrinello and path integral molecular dynamics (CPMD and PIMD), allow for the investigation of the dynamic nature of these intermolecular bonds in the crystalline phase. mdpi.com These simulations provide insights into proton transfer phenomena and the influence of quantum effects on hydrogen bond strength and geometry. mdpi.com

| Compound/System | Interaction Type | Description | Source |

|---|---|---|---|

| 4-Iodobenzoic acid co-crystal | Hydrogen Bond (O–H⋯N) | Forms primary dimer motif with an aminopyrimidine reagent. | nih.gov |

| 2,3,5,6-tetrafluoro-4-iodobenzoic acid co-crystal | Halogen Bond (I⋯N) | Connects hydrogen-bonded dimers into 1-D chains with a bond distance of 2.812 Å. | nih.gov |

| 4-Carboxyanilinium bromide | Hydrogen Bond (N–H⋯Br, O–H⋯Br) | Ions are connected into a two-dimensional network. | researchgate.net |

| 4-hydroxybenzoic acid | Hydrogen Bond (O-H...O) | Investigated using CPMD and PIMD to study bond dynamics and proton transfer. | mdpi.com |

Investigation of Non-Linear Optical Properties (for related compounds)

Molecules with both electron-donating groups (like an amino group) and electron-accepting groups (like a carboxylic acid) attached to a π-conjugated system are prime candidates for materials with non-linear optical (NLO) properties. While specific data for this compound is limited, extensive computational and experimental work on related aminobenzoic acids demonstrates the potential of this class of compounds.

Theoretical studies using DFT are widely employed to calculate the key parameters that define NLO activity, such as the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov These calculations have shown that intramolecular charge transfer (ICT) from the donor to the acceptor group is a primary mechanism for high β values. uou.ac.in

For example, a combined experimental and computational study of para-aminobenzoic acid (PABA) revealed a first-order hyperpolarizability (β) of approximately 29.99 × 10⁻³⁰ esu. uou.ac.in Theoretical investigations on 2-amino-5-bromo-benzoic acid methyl ester, an analogue structurally similar to the title compound, also report calculations of its hyperpolarizability. nih.gov The presence of a heavy halogen like iodine could further influence the NLO properties through spin-orbit coupling effects, making iodo-substituted derivatives particularly interesting subjects for future investigation. Adsorption on metallic nanostructures, such as a silver trimer, has been computationally shown to dramatically enhance the hyperpolarizability of PABA by orders of magnitude, indicating a pathway for developing advanced NLO materials. uou.ac.in

| Compound | Method | First-Order Hyperpolarizability (β₀) (esu) | Source |

|---|---|---|---|

| para-Aminobenzoic acid (PABA) | DFT | 29.99 × 10⁻³⁰ | uou.ac.in |

| PABA + Ag₃ trimer | DFT | 1066.85 × 10⁻³⁰ | uou.ac.in |

| 2-Amino-5-bromo-benzoic acid methyl ester | DFT (B3LYP/6-311++G(d,p)) | Calculation reported, specific value in source. | nih.gov |

Role of 3 Amino 5 Iodo 2 Methylbenzoic Acid As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Frameworks

There is no specific literature available that documents the use of 3-Amino-5-iodo-2-methylbenzoic acid as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). In principle, its carboxylic acid and amino groups are suitable for forming the coordination or covalent bonds that define these porous materials. rsc.orgwpi.edulu.se The presence of an iodine atom could also impart unique properties, such as enhanced affinity for specific guest molecules or utility in postsynthetic modification, but such frameworks based on this particular isomer have not been described.

Utility in the Preparation of Agrochemical Scaffolds

While there are general references to iodinated aminobenzoic acids serving as key intermediates in the synthesis of insecticides and other agrochemicals, specific pathways originating from this compound are not detailed in available patents or journals. The synthesis of potent insecticides from related isomers suggests that this compound could theoretically be a valuable precursor, but specific examples remain un-documented.

Applications in the Synthesis of Chemical Probes

Synthesis of Molecular Tools for Chemical Biology Research

The strategic placement of reactive functional groups on a compact scaffold makes this compound a potentially valuable, though not yet widely documented, building block for the creation of sophisticated molecular tools used in chemical biology research. The inherent functionalities—an amino group, an iodine atom, a carboxylic acid, and a methyl group on a benzene (B151609) ring—offer a versatile platform for the synthesis of custom-designed probes, inhibitors, and other agents for studying biological systems.

While direct examples of the use of this compound in the synthesis of specific molecular tools are not prevalent in the reviewed literature, its structural motifs are present in various classes of bioactive molecules. The principles of organic synthesis allow for a clear projection of its utility in creating tools to investigate enzyme function, cellular imaging, and protein-ligand interactions.

The amino group can serve as a handle for the attachment of reporter groups such as fluorophores or for the construction of heterocyclic systems. The carboxylic acid provides a point for conjugation to other molecules, such as peptides or targeting ligands, through amide bond formation. The iodo substituent is particularly significant as it enables various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in the assembly of complex molecular architectures.

The potential applications of this compound as a precursor for chemical biology tools can be inferred from the synthesis of analogous compounds. For instance, substituted aminobenzoic acids are known to be precursors for fluorescent probes. The ortho-aminobenzoic acid (o-Abz) moiety, for example, is utilized as a fluorescent probe in internally quenched fluorescent peptides for continuous protease assays. nih.gov This suggests that this compound could be elaborated into novel fluorescent probes with tailored properties.

Furthermore, the synthesis of 3-amino-5-halo-2-iodobenzoates highlights their role as versatile starting materials in the synthesis of pharmaceuticals, indicating the utility of this substitution pattern in constructing complex bioactive molecules. researchgate.netkorea.ac.kr The development of enzyme inhibitors often relies on building blocks that can be systematically modified to optimize binding affinity and selectivity. The scaffold of this compound provides multiple points for such diversification.

A hypothetical application could involve the use of this compound in the synthesis of selective enzyme inhibitors. For example, many kinase inhibitors feature a substituted aromatic core. The amino group could be acylated with various moieties to probe interactions with the hinge region of a kinase, while the iodo group could be used in a Suzuki coupling to introduce larger aromatic or heteroaromatic groups to target other pockets within the active site. The carboxylic acid could be converted to an amide to modulate solubility and cell permeability.

The following table outlines the potential synthetic transformations of this compound and the classes of molecular tools that could be generated.

Table 1: Potential Synthetic Utility of this compound in Chemical Biology

| Functional Group | Potential Transformation | Resulting Molecular Tool Class | Potential Research Application |

| Iodo Group | Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions | Enzyme Inhibitors, Fluorescent Probes | Introduction of diverse substituents to probe binding pockets or construct extended conjugated systems for fluorescence. |

| Amino Group | Acylation, Sulfonylation, Diazotization followed by substitution | Covalent Probes, Photoaffinity Labels, Diverse Heterocycles | Attachment of reporter tags, reactive groups for covalent modification of targets, or construction of core scaffolds for inhibitors. |

| Carboxylic Acid | Amide or ester formation | Targeted Probes, Prodrugs | Conjugation to biomolecules (e.g., peptides, antibodies) for targeted delivery or to moieties that improve cell permeability. |

While specific, published research findings detailing the direct use of this compound for these exact purposes are yet to be prominent, its structural features align well with the requirements for a versatile building block in the synthesis of novel molecular tools for advancing chemical biology research.

Advanced Spectroscopic and Structural Characterization in Research of 3 Amino 5 Iodo 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Amino-5-iodo-2-methylbenzoic acid, both proton and carbon NMR would provide definitive information on its atomic connectivity and chemical environment.

Detailed Proton (¹H) NMR Assignments and Multi-dimensional NMR

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating amino (-NH₂) group, the electron-withdrawing and deshielding iodo (-I) and carboxylic acid (-COOH) groups, and the methyl (-CH₃) group. mit.edu

The aromatic region would feature two signals for the two non-equivalent aromatic protons. These protons (at C4 and C6) would appear as doublets due to coupling with each other. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the acidic proton of the carboxyl group would also be a broad singlet, typically at a higher chemical shift (downfield). The methyl group protons would present as a sharp singlet.

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be instrumental in confirming the coupling between the two aromatic protons. NOESY (Nuclear Overhauser Effect Spectroscopy) could establish the spatial proximity between the methyl protons and the adjacent amino group or aromatic proton.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublets |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet |

Note: Predicted values are based on general principles and data from similar compounds like 3-Amino-2-methylbenzoic acid and 5-Iodo-2-methylbenzoic acid. chemicalbook.comnih.gov

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the methyl carbon, and the carboxyl carbon. The chemical shifts are influenced by the attached functional groups. docbrown.info The carbonyl carbon of the carboxylic acid will appear significantly downfield (165-180 ppm). wisc.edu The carbon attached to the iodine (C5) would be shifted upfield due to the heavy atom effect, while the carbons attached to the amino (C3) and carboxyl (C1) groups will have their shifts influenced by these substituents.

Heteronuclear correlation studies are vital for unambiguous assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure by connecting the different fragments.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (C1-C6) | 90 - 150 |

Note: Predicted values are based on general principles and data from substituted benzoic acids. fiu.edursc.org

Solid-State NMR for Polymorphic Analysis

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including different crystalline forms, or polymorphs. emory.edu Polymorphism is critical in the pharmaceutical industry as different crystal forms can have different physical properties.

While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these orientation-dependent interactions. emory.edu Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra of solids. By analyzing the chemical shifts and line shapes in a CP-MAS spectrum, researchers can distinguish between different polymorphs of this compound. nih.gov Furthermore, ssNMR can provide detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate the crystal packing. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is an essential tool for identifying the functional groups within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

O-H Stretch: A very broad band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. spectroscopyonline.com

N-H Stretch: The amino group will show symmetric and asymmetric stretching bands, usually found around 3500-3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid, expected in the 1710-1680 cm⁻¹ region for aromatic acids. spectroscopyonline.com

C=C Stretch: Aromatic ring vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretch & O-H Bend: These vibrations associated with the carboxylic acid group are found in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.comdocbrown.info

C-I Stretch: The carbon-iodine bond stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H Stretch (Amine) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch | 1320 - 1210 | Strong |

Note: Expected ranges are based on standard FT-IR correlation tables and data for similar compounds. quora.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. ias.ac.in A key difference is the selection rule: FT-IR active modes require a change in dipole moment, whereas Raman active modes require a change in polarizability.

For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum. researchgate.net

C-I Bond: The carbon-iodine stretch is expected to be Raman active.

Non-polar bonds: Symmetrical vibrations and bonds with low polarity, such as C-C bonds within the ring, are often more prominent in Raman spectra. ias.ac.in

Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. It provides essential information regarding the compound's elemental composition and fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places. This allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, with the molecular formula C₈H₈INO₂, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The measured exact mass from an HRMS experiment should align closely with this theoretical value, providing strong evidence for the compound's identity. Electrospray ionization (ESI) is a common technique used for such analysis, often detecting the protonated molecule [M+H]⁺.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈INO₂ |

| Nominal Mass | 277 g/mol |

| Monoisotopic (Exact) Mass | 276.9600 u |

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion of this compound can undergo controlled fragmentation to produce smaller, characteristic ions. Analyzing these fragment ions helps to piece together the molecule's structure. The fragmentation pattern is influenced by the weakest bonds and the most stable resulting fragments.

Based on the structure of benzoic acid derivatives, common fragmentation pathways for this compound under electron ionization (EI) or collision-induced dissociation (CID) can be proposed. docbrown.info The bond between the carboxylic acid group and the aromatic ring is susceptible to cleavage.

Key fragmentation steps may include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺.

Loss of the carboxyl group (•COOH): Alpha-cleavage resulting in the loss of 45 Da. docbrown.info

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion.

Loss of Iodine: Cleavage of the carbon-iodine bond.

Table 2: Proposed Mass Spectrometric Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |

|---|---|

| 277 | [C₈H₈INO₂]⁺ (Molecular Ion) |

| 260 | [M - OH]⁺ |

| 232 | [M - COOH]⁺ |

| 204 | [M - COOH - CO]⁺ |

| 150 | [M - I]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl fragment, less likely due to substituents) |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids and for characterizing the bulk material's solid-state properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination